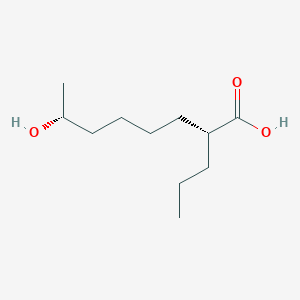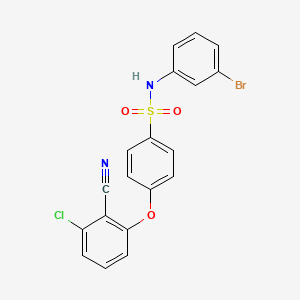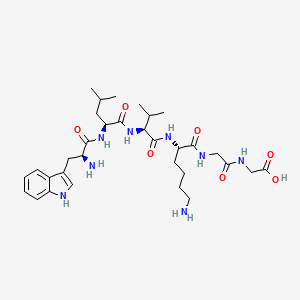![molecular formula C28H26N4O4S4 B14214674 1,1'-(Hexane-1,6-diyl)bis{3-[(1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione} CAS No. 596092-87-4](/img/structure/B14214674.png)
1,1'-(Hexane-1,6-diyl)bis{3-[(1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Hexane-1,6-diyl)bis{3-[(1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione} is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a hexane backbone with two pyrrolidine-2,5-dione groups, each attached to a benzothiazolyl sulfanyl moiety. The intricate structure of this compound makes it a subject of interest in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Hexane-1,6-diyl)bis{3-[(1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione} typically involves multi-step organic reactions. One common method includes the reaction of hexane-1,6-diamine with 3-(1,3-benzothiazol-2-yl)sulfanyl pyrrolidine-2,5-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade solvents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Hexane-1,6-diyl)bis{3-[(1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazolyl sulfanyl groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols.
Applications De Recherche Scientifique
1,1’-(Hexane-1,6-diyl)bis{3-[(1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione} has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1’-(Hexane-1,6-diyl)bis{3-[(1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione} involves its interaction with specific molecular targets and pathways. The benzothiazolyl sulfanyl groups are known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as apoptosis or cell proliferation, making the compound a candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(Hexane-1,6-diyl)bis[3-(2-nitrophenyl)urea]
- N,N’-(Hexane-1,6-diyl)bis(3-phenylprop-2-en-1-imine)
- 1,1’-(Hexane-1,6-diyl)bis(5-oxopyrrolidine-3-carboxylic acid)
Uniqueness
Compared to similar compounds, 1,1’-(Hexane-1,6-diyl)bis{3-[(1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione} stands out due to its unique combination of benzothiazolyl sulfanyl and pyrrolidine-2,5-dione groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
596092-87-4 |
|---|---|
Formule moléculaire |
C28H26N4O4S4 |
Poids moléculaire |
610.8 g/mol |
Nom IUPAC |
3-(1,3-benzothiazol-2-ylsulfanyl)-1-[6-[3-(1,3-benzothiazol-2-ylsulfanyl)-2,5-dioxopyrrolidin-1-yl]hexyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C28H26N4O4S4/c33-23-15-21(39-27-29-17-9-3-5-11-19(17)37-27)25(35)31(23)13-7-1-2-8-14-32-24(34)16-22(26(32)36)40-28-30-18-10-4-6-12-20(18)38-28/h3-6,9-12,21-22H,1-2,7-8,13-16H2 |
Clé InChI |
JZYITKKXQWYNCY-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(C1=O)CCCCCCN2C(=O)CC(C2=O)SC3=NC4=CC=CC=C4S3)SC5=NC6=CC=CC=C6S5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrazolo[3,4-A]pyrrolizine](/img/structure/B14214608.png)
![(2S)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol](/img/structure/B14214613.png)
![1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14214622.png)
![4-{2-[(Prop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one](/img/structure/B14214634.png)
![Acetic acid, [[(4-methoxyphenyl)methyl]thio](phenylamino)-, ethyl ester](/img/structure/B14214637.png)

![5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14214649.png)


![Oxazole, 2-[4-(1,1-dimethylethyl)phenyl]-4,5-dimethyl-](/img/structure/B14214662.png)


